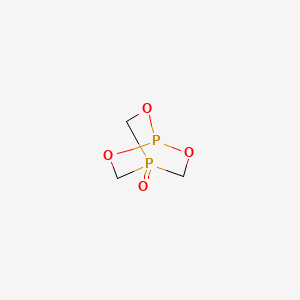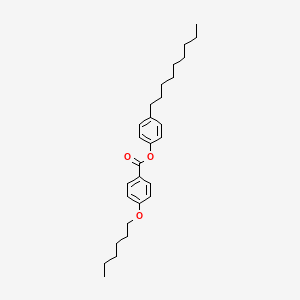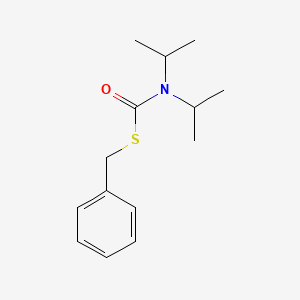
S-Benzyl dipropan-2-ylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl dipropan-2-ylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The compound features a benzyl group attached to a dipropan-2-ylcarbamothioate moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dipropan-2-ylcarbamothioate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloride with dipropan-2-ylamine to form the corresponding benzylamine derivative. This intermediate is then reacted with carbon disulfide and a suitable base to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by their reaction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiocarbamate moieties, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocarbamates and benzyl derivatives.
Aplicaciones Científicas De Investigación
S-Benzyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Benzyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
S-Benzyl dithiocarbamates: These compounds share a similar thiocarbamate structure but differ in their substituents and specific properties.
S-Benzyl thioureas: These compounds have a similar benzyl group but feature a thiourea moiety instead of a thiocarbamate.
Uniqueness: S-Benzyl dipropan-2-ylcarbamothioate is unique due to its specific combination of a benzyl group and a dipropan-2-ylcarbamothioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
51230-15-0 |
|---|---|
Fórmula molecular |
C14H21NOS |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
S-benzyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12(3)4)14(16)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Clave InChI |
ZQRWNVSMSGMKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
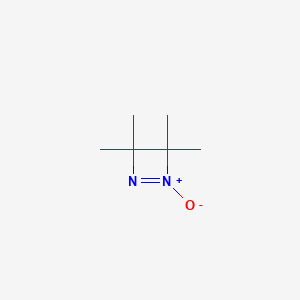
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
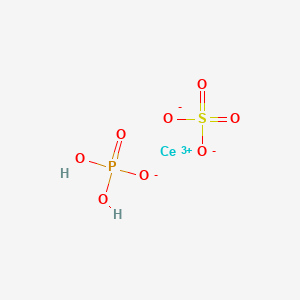
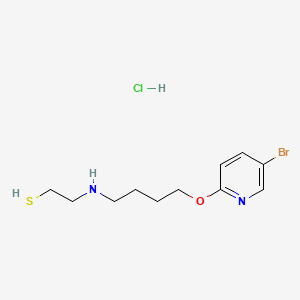

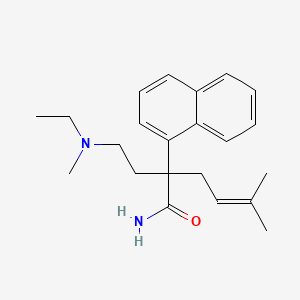
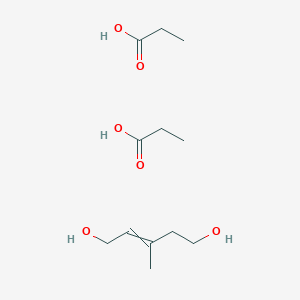

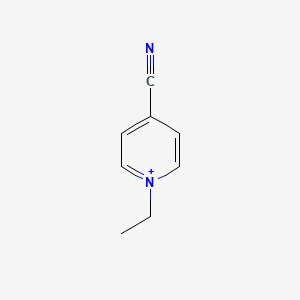
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
